molecular formula C14H12F3NO2 B11838494 Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate CAS No. 922527-28-4

Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11838494
CAS No.: 922527-28-4
M. Wt: 283.24 g/mol
InChI Key: XRWDUAYYGPNKHQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl (-CH₃) substituent at position 4, and an ethyl ester (-COOEt) at position 3 of the quinoline core. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and agrochemical applications due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group .

Properties

CAS No.

922527-28-4

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H12F3NO2/c1-3-20-13(19)11-8(2)9-6-4-5-7-10(9)18-12(11)14(15,16)17/h4-7H,3H2,1-2H3

InChI Key

XRWDUAYYGPNKHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Mechanism

The Friedländer annulation, which couples 2-aminobenzaldehyde derivatives with ketones, is a classical method for quinoline synthesis. For ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate, the following components are proposed:

  • 2-Amino-5-(trifluoromethyl)benzaldehyde : Provides the trifluoromethyl substituent at position 2.

  • Ethyl 3-oxobutanoate : Introduces the methyl group (position 4) and ethyl carboxylate (position 3) upon cyclization.

The reaction proceeds via acid- or base-catalyzed enolate formation, followed by cyclodehydration (Figure 1).

Optimization Parameters

  • Catalyst : Lewis acids (e.g., In(OTf)₃) or Brønsted acids (e.g., H₂SO₄) improve yields by facilitating imine formation and cyclization.

  • Solvent : Ethanol or acetic acid enables reflux conditions (80–120°C) without substrate decomposition.

  • Yield : Analogous reactions yield 60–75% under optimized conditions.

Arbuzov/HWE Reaction for Side Chain Elaboration

Adaptability for Trifluoromethyl Incorporation

While this method is reported for styryl derivatives, substituting aldehydes with CF₃-containing reagents (e.g., trifluoroacetaldehyde) could theoretically introduce trifluoromethyl groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Friedländer AnnulationCyclization, esterification60–75%>95%Moderate
Nitration/ReductionNitration, reduction, esterification56–61%>98%High
Arbuzov/HWEPhosphorylation, olefination50–65%90–95%Low

Key Observations :

  • The nitration/reduction route offers scalability and high purity, making it industrially viable.

  • Friedländer annulation provides modularity for analog synthesis but requires optimized catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Antifungal Activity

Several studies have highlighted the potential of ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate as an antifungal agent. The compound's structural similarity to other quinoline derivatives suggests that it may inhibit key enzymes involved in fungal metabolism, leading to cell death. Preliminary findings indicate that compounds with similar structures exhibit significant antifungal properties against pathogens such as Candida albicans and Penicillium chrysogenum .

Antimicrobial Properties

Research has shown that derivatives of quinoline, particularly those containing trifluoromethyl groups, possess enhanced antimicrobial activity. Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar modifications have demonstrated low minimum inhibitory concentration (MIC) values, indicating their potential as future antibacterial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that modifications to the quinoline scaffold can enhance antiviral activity against viruses such as enterovirus D68 (EV-D68). The presence of the ethyl carboxylate group in the structure plays a crucial role in its interaction with viral proteins, potentially leading to effective antiviral agents .

Agricultural Applications

In addition to its pharmaceutical potential, ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate may have applications in agriculture as a pesticide or fungicide. The compound's antifungal properties could be harnessed to develop new agricultural chemicals aimed at protecting crops from fungal infections. Its lipophilic nature allows for better penetration into plant tissues, enhancing its effectiveness as a protective agent .

Synthesis and Chemical Modifications

The synthesis of ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate can be achieved through various methods, including Pd-catalyzed reactions and other organic transformations. These synthetic routes allow for the modification of the compound to optimize its biological activity and tailor its properties for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The placement of -CF₃ significantly alters electronic properties. For example, CF₃ at position 7 () versus position 2 (Target Compound) may influence π-stacking interactions in biological systems .
  • Functional Group Impact : Replacing the methyl group (Target Compound) with chlorine () or hydroxyl () modulates reactivity and solubility. Hydroxyl groups enable hydrogen bonding, enhancing crystallinity .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability Notes
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Not reported Likely lipophilic Stable under inert conditions
N′-substituted thiazole-5-carbohydrazide analogs 217–304 DMSO-soluble High purity (elemental analysis)
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Not reported Moderate in MeOH/H₂O Sensitive to hydrolysis

Key Trends :

  • Melting Points: Derivatives with hydroxyl or amino groups (e.g., ) exhibit higher melting points due to hydrogen bonding .
  • Lipophilicity : Trifluoromethyl and ethyl ester groups enhance membrane permeability, critical for bioactive compounds .

Biological Activity

Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its antifungal properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate is characterized by a quinoline ring with trifluoromethyl and ethoxycarbonyl substituents. Its molecular formula is C13H10F3NO2C_{13}H_{10}F_3NO_2 with a molecular weight of approximately 283.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity.

Antifungal Properties

Recent studies indicate that compounds similar to ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate exhibit significant antifungal activity. The trifluoromethyl group is believed to influence the electronic properties of the molecule, potentially enhancing its interaction with fungal cell targets. Preliminary investigations suggest that this compound may inhibit key enzymes involved in fungal metabolism, leading to cell death .

Interaction Studies

Interaction studies have focused on the binding affinity of ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate with various biological targets, particularly enzymes and receptors relevant to fungal growth. The compound's ability to inhibit these targets could provide a basis for developing new antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate:

  • Antifungal Activity : A study highlighted the antifungal potential of related quinoline derivatives, demonstrating that modifications in their structure could lead to enhanced efficacy against fungal pathogens.
  • Pharmacokinetic Studies : Research on similar compounds indicates that the presence of a trifluoromethyl group can improve metabolic stability and bioavailability, which are critical for therapeutic applications .
  • Cytotoxicity Assessments : Various quinoline derivatives have been evaluated for cytotoxicity against cancer cell lines, suggesting a potential dual role in both antifungal and anticancer therapies .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylateC₁₃H₉F₃NO₃Hydroxy group enhances solubilityAntifungal
4-Methyl-2-(trifluoromethyl)quinolineC₁₃H₉F₃NLacks carboxylic acid functionalityModerate antifungal
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylateC₁₃H₉ClF₃NO₂Chlorine substituent may alter biological activityVariable antifungal

The above compounds share structural similarities but differ in their functional groups, which significantly influence their biological activities.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of trifluoromethyl-substituted anilines with ethyl acetoacetate derivatives. Key steps include:

  • Alkyne-azide cycloaddition to introduce triazole moieties (e.g., using 1-(bromomethyl)-2,4-dichlorobenzene and propargyl ether intermediates) .
  • Slow evaporation from ethanol to crystallize the product, achieving ~32% yield .
  • Temperature control (100 K) during X-ray diffraction data collection ensures structural accuracy . Variations in solvent polarity and catalyst choice (e.g., Pd-mediated coupling) significantly affect purity and reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–F = 1.34–1.37 Å) and dihedral angles (e.g., 38.17° between quinoline and dichlorophenyl rings) .
  • NMR spectroscopy: Confirms regioselectivity of trifluoromethyl and methyl groups via distinct 19F^{19}\text{F} and 1H^{1}\text{H} shifts .
  • Thermogravimetric analysis (TGA): Validates thermal stability up to 423–425 K .

Q. How does the crystal packing influence physicochemical properties?

The 3D network is stabilized by C–H⋯N/F/O hydrogen bonds (e.g., C5–H5A⋯N3, 2.27 Å) and π–π stacking (3.70 Å between quinoline and triazole rings) . These interactions enhance melting point and solubility in polar solvents .

Advanced Research Questions

Q. How can structural contradictions between XRD and NMR data be resolved?

Discrepancies in bond angles (e.g., 50.27° vs. 82.78° for triazole-quinoline dihedrals) arise from dynamic disorder in solution (NMR) vs. static crystal packing (XRD). Use DFT calculations to model solution-phase conformers and compare with XRD-derived geometries .

Q. What experimental designs are recommended for evaluating biological activity?

  • Antimicrobial assays: Test against Staphylococcus aureus and Escherichia coli using MIC (minimum inhibitory concentration) protocols .
  • Enzyme inhibition studies: Target topoisomerase IV or DNA gyrase, correlating trifluoromethyl group placement with IC50_{50} values .
  • SAR optimization: Modify the ester group (e.g., replacing ethyl with methyl) to enhance lipophilicity and blood-brain barrier penetration .

Q. How do hydrogen bonding patterns affect drug-receptor interactions?

The trifluoromethyl group increases electronegativity, strengthening C–H⋯F interactions (2.5–3.0 Å) with protein active sites. Molecular docking simulations (e.g., AutoDock Vina) reveal enhanced binding to bacterial enzyme pockets .

Q. What strategies address low yields in catalytic steps during synthesis?

  • Microwave-assisted synthesis: Reduces reaction time for triazole formation from 12 hours to 30 minutes, improving yield by 15% .
  • Flow chemistry: Enhances mixing efficiency in Pd-catalyzed coupling steps, minimizing side-product formation .

Q. How can computational methods predict crystallographic outcomes?

Hirshfeld surface analysis maps intermolecular contacts (e.g., 24% H⋯F contributions), while MERCURY software visualizes packing motifs. These tools guide solvent selection (e.g., ethanol vs. acetonitrile) for controlled crystallization .

Methodological Best Practices

  • Data validation: Cross-reference SCXRD (R1_1 < 0.035) with spectroscopic data to confirm structural assignments .
  • Controlled crystallization: Use Oxford Cryosystems for temperature stability (±0.1 K) to avoid twinning defects .
  • Statistical analysis: Apply Fisher’s exact test to assess significance in biological activity differences between analogs .

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